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Introduction
The activation of small, inert molecules such as hydrogen (H₂) and carbon dioxide (CO₂) is a

cornerstone of modern chemistry, with profound implications for sustainable energy solutions,

carbon capture and utilization (CCU), and the synthesis of complex organic molecules. In

recent years, Frustrated Lewis Pairs (FLPs) have emerged as a powerful metal-free strategy

for achieving this activation under mild conditions. This application note focuses on the role of

boranes, with a conceptual emphasis on dimesitylborane, as the Lewis acidic component in

FLPs for the activation of H₂ and CO₂. While specific quantitative data and detailed protocols

for dimesitylborane in these precise applications are not extensively documented in publicly

available literature, this document provides a comprehensive overview of the principles,

generalized protocols based on closely related and well-studied borane-based FLPs, and the

expected reaction pathways.

Principle of Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and Lewis bases

that are unable to form a classical dative bond adduct due to steric repulsion. This "frustration"

leaves both the Lewis acidic and basic sites available to cooperatively interact with and activate

small substrate molecules. In the context of small molecule activation, a bulky borane, such as

dimesitylborane, can act as the Lewis acid, while a sterically demanding phosphine or amine

can serve as the Lewis base.
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Activation of Hydrogen (H₂)
The activation of dihydrogen by a borane-phosphine FLP proceeds via a heterolytic cleavage of

the H-H bond. The Lewis acidic borane abstracts a hydride (H⁻), while the Lewis basic

phosphine abstracts a proton (H⁺), resulting in the formation of a phosphonium borohydride

salt. This process is often reversible, allowing for the controlled release of H₂.

Activation of Carbon Dioxide (CO₂)
For the activation of carbon dioxide, the Lewis basic site of the FLP (e.g., a phosphine or

amine) attacks the electrophilic carbon atom of CO₂, while the Lewis acidic borane interacts

with one of the oxygen atoms. This cooperative binding leads to a significant bending of the

linear CO₂ molecule, thereby activating it for subsequent reactions such as reduction or

insertion into other molecules.

Reaction Mechanisms and Experimental Workflow
The general mechanism for small molecule activation by a borane-phosphine FLP and a typical

experimental workflow are illustrated below.
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General mechanisms for H₂ and CO₂ activation by a borane-phosphine FLP.
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A generalized experimental workflow for small molecule activation using FLPs.
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Quantitative Data for Borane-Based FLP Systems
While specific quantitative data for dimesitylborane in H₂ and CO₂ activation is scarce in the

reviewed literature, the following table summarizes representative data for commonly studied

borane-based FLP systems to provide a comparative context.
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Note: "Mes" denotes the mesityl group (2,4,6-trimethylphenyl). The data presented are

representative and may vary depending on the specific reaction conditions and substituents.
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The following are generalized protocols for the activation of H₂ and CO₂ using a borane-

phosphine FLP system. These should be adapted based on the specific reactivity of the chosen

Lewis acid and base. Strict anhydrous and anaerobic techniques are essential for these

experiments.

Protocol 1: Activation of Dihydrogen (H₂) by a Borane-
Phosphine FLP
Materials:

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(C₆F₅)₃)

Lewis Base (e.g., Tri-tert-butylphosphine, tBu₃P)

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

High-purity Hydrogen gas (H₂)

Schlenk line or glovebox

NMR tubes with J. Young valve

Procedure:

Preparation: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add

the Lewis acid (1.0 eq) and the Lewis base (1.0 eq) to a Schlenk flask equipped with a

magnetic stir bar.

Dissolution: Add the anhydrous, degassed solvent to the flask to dissolve the reagents.

Reaction Setup: Transfer an aliquot of the solution to an NMR tube equipped with a J. Young

valve.

H₂ Introduction: Connect the NMR tube to a vacuum line, freeze the solution with liquid

nitrogen, evacuate the headspace, and then backfill with H₂ gas (typically 1-4 atm).

Reaction: Allow the NMR tube to warm to room temperature. The reaction is often rapid and

may be monitored by NMR spectroscopy.
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Analysis: Acquire ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to confirm the formation of the

phosphonium borohydride product. The appearance of a hydride signal in the ¹H NMR

spectrum coupled to both phosphorus and boron, and a characteristic upfield shift in the ³¹P

and ¹¹B NMR spectra are indicative of H₂ activation.

Protocol 2: Activation of Carbon Dioxide (CO₂) by a
Borane-Amine FLP
Materials:

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(C₆F₅)₃)

Lewis Base (e.g., a bulky amine like 2,2,6,6-tetramethylpiperidine)

Anhydrous, degassed solvent (e.g., Toluene or Hexane)

High-purity Carbon Dioxide gas (CO₂), dried by passing through a drying agent.

Schlenk line or glovebox

Reaction vessel suitable for gas introduction (e.g., a Schlenk flask or a high-pressure

reactor)

Procedure:

Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the Lewis acid (1.0 eq)

and the Lewis base (1.0 eq) in the anhydrous, degassed solvent in a Schlenk flask.

CO₂ Introduction: Purge the reaction flask with dry CO₂ gas, or pressurize the vessel to the

desired CO₂ pressure.

Reaction: Stir the reaction mixture at room temperature. The formation of the CO₂ adduct

may result in the precipitation of a solid.

Monitoring: The reaction can be monitored by in-situ IR spectroscopy (observing the shift in

the C=O stretching frequency of CO₂) or by taking aliquots for NMR analysis.
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Isolation: If a precipitate forms, it can be isolated by filtration under an inert atmosphere,

washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

Analysis: Characterize the product by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) and

IR spectroscopy to confirm the formation of the CO₂ adduct.

Conclusion
Dimesitylborane and other sterically encumbered boranes are promising Lewis acids for the

metal-free activation of small molecules like H₂ and CO₂ within the framework of Frustrated

Lewis Pair chemistry. While detailed experimental data for dimesitylborane itself is not readily

available, the general principles and protocols outlined in this application note, based on well-

established borane-based FLP systems, provide a solid foundation for researchers to explore

this area. The development of new FLP systems with tailored reactivity holds significant

potential for advancing catalysis and sustainable chemical synthesis.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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